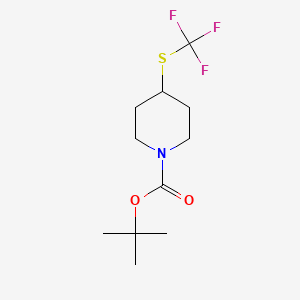

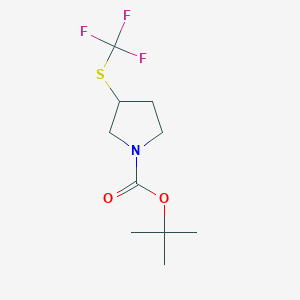

3-Trifluoromethylsulfanyl-pyrrolidine-1-carboxylic acid tert-butyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-BOC-3-pyrrolidinone is a chemical compound with the empirical formula C9H15NO3 . It’s also known by other names such as N-(tert-Butoxycarbonyl)-3-pyrrolidinone . It’s used as a starting material in the synthesis of spirocyclic tetrahydrofuran .

Synthesis Analysis

N-BOC-3-pyrrolidinone can be synthesized from primary amines with diols catalyzed by a Cp*Ir complex . It can also be synthesized from N-carbamate-protected amino alcohols .Molecular Structure Analysis

The molecular weight of N-BOC-3-pyrrolidinone is 185.22 . The SMILES string representation of its structure isCC(C)(C)OC(=O)N1CCC(=O)C1 . Chemical Reactions Analysis

N-BOC-3-pyrrolidinone can participate in various chemical reactions. For instance, it can be used in the asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase .Physical and Chemical Properties Analysis

N-BOC-3-pyrrolidinone is a solid with a melting point of 34-38 °C . It should be stored at a temperature of -20°C .Safety and Hazards

N-BOC-3-pyrrolidinone is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It can cause serious eye irritation, skin irritation, and may cause respiratory irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in various fields, including agrochemical and pharmaceutical industries .

Mode of Action

It’s worth noting that trifluoromethyl-containing compounds are known for their unique physicochemical properties, which can influence their interaction with biological targets .

Biochemical Pathways

Trifluoromethyl-containing compounds are often involved in various biological activities due to the unique characteristics of the fluorine atom and the pyridine moiety .

Pharmacokinetics

The trifluoromethyl group is known to influence the pharmacokinetic properties of many drugs, potentially enhancing their bioavailability .

Result of Action

Trifluoromethyl-containing compounds are known to have a wide range of biological activities, which can be attributed to the unique properties of the trifluoromethyl group .

Propriétés

IUPAC Name |

tert-butyl 3-(trifluoromethylsulfanyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO2S/c1-9(2,3)16-8(15)14-5-4-7(6-14)17-10(11,12)13/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKWVMFWEMXOIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(pentafluoroethyl)pyridin-3-yl]boronic acid](/img/structure/B6350611.png)